pharmacological mechanism of action of 2-(4-Methoxyphenyl)-1-methylpyrrolidine
pharmacological mechanism of action of 2-(4-Methoxyphenyl)-1-methylpyrrolidine
This guide provides an in-depth technical analysis of the pharmacological mechanism of 2-(4-Methoxyphenyl)-1-methylpyrrolidine , a structural analog of nicotine and a probe for nicotinic acetylcholine receptor (nAChR) pharmacophores.
Executive Summary
2-(4-Methoxyphenyl)-1-methylpyrrolidine (often referred to in structure-activity relationship studies as 4-Methoxy-MPP or a 4-Methoxy-Nicotine analog ) is a synthetic nitrogenous heterocycle. It serves as a critical pharmacological probe in deconstructing the binding determinants of the nicotinic acetylcholine receptor (nAChR) and evaluating Sigma-1 receptor (
Chemically, it is the 4-methoxy-phenyl isostere of nicotine, where the pyridine ring of nicotine is replaced by a 4-methoxyphenyl moiety. This substitution obliterates the canonical hydrogen bond acceptor site (the pyridine nitrogen) essential for high-affinity nAChR agonism, typically converting the profile from agonist to antagonist or low-efficacy partial agonist , while simultaneously enhancing affinity for Sigma-1 receptors and monoamine transporters due to increased lipophilicity and electron-donating character.
Chemical Architecture & Pharmacophore Analysis
The molecule consists of a rigid pyrrolidine scaffold substituted at the C2 position with a 4-methoxyphenyl group and methylated at the pyrrolidine nitrogen (
| Structural Domain | Pharmacological Function |
| Pyrrolidine Ring | Mimics the pyrrolidine moiety of nicotine; maintains the cationic center (protonated |
| Critical for optimal hydrophobicity and fit within the hydrophobic pocket of monoamine transporters and nAChRs. | |
| 4-Methoxyphenyl | Replaces the pyridine ring of nicotine. The 4-methoxy group adds steric bulk and electron density, modulating |
Structural Isosterism (Nicotine vs. 4-Methoxy-MPP)
-
Nicotine : 3-(1-Methylpyrrolidin-2-yl)pyridine. High affinity
nAChR agonist. -
S-MPP : 1-Methyl-2-phenylpyrrolidine. Weak nAChR ligand (used to prove the "Pyridine Nitrogen Hydrogen Bond" hypothesis).
-
4-Methoxy-MPP : 2-(4-Methoxyphenyl)-1-methylpyrrolidine. Enhanced lipophilicity; potential Sigma-1 driver.
Core Mechanism 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation
The primary mechanistic utility of 2-(4-Methoxyphenyl)-1-methylpyrrolidine lies in its interaction with the orthosteric binding site of nAChRs, specifically the
The "Missing Hydrogen Bond" Effect
Canonical high-affinity agonists (e.g., Nicotine, Epibatidine) possess a hydrogen bond acceptor (pyridine N or equivalent) that interacts with a backbone NH (likely Leu119 or Met116 in
-
Mechanism : 2-(4-Methoxyphenyl)-1-methylpyrrolidine lacks this acceptor. Consequently, it binds with reduced affinity compared to nicotine and fails to stabilize the receptor in the open-channel (desensitized/active) conformation efficiently.
-
Outcome : It functions primarily as a competitive antagonist or a silent desensitizer . The 4-methoxy group may provide compensatory hydrophobic interactions (van der Waals) with residues like Val108 or Leu118 , potentially restoring some affinity lost by the pyridine deletion, but not efficacy.
Steric Modulation by 4-Methoxy
The para-methoxy substituent extends the molecular vector along the axis of the aromatic ring. In the
-
Steric Clash : Large substituents at the 4-position of the phenyl ring (analogous to the 5-position of pyridine) often reduce affinity for
while retaining or enhancing affinity for nAChR , which has a more accommodating hydrophobic pocket.
Core Mechanism 2: Sigma-1 Receptor ( R) Ligand
N-substituted phenylpyrrolidines are a "privileged scaffold" for Sigma-1 receptor binding. The
Binding Determinants[1][2]
-
Cationic Center : The protonated pyrrolidine nitrogen forms an electrostatic bond with Asp126 in the
R binding pocket. -
Hydrophobic Flanking : The 4-methoxyphenyl group occupies the primary hydrophobic pocket (dominated by Val , Phe , Tyr residues). The methoxy group acts as a hydrogen bond acceptor or dipole interactor, often significantly boosting affinity compared to the unsubstituted phenyl analog.
Functional Consequence
-
Agonism vs. Antagonism : Depending on the specific conformational induction, 2-(4-Methoxyphenyl)-1-methylpyrrolidine likely acts as a
R agonist . -
Downstream Signaling :
-
Chaperone Translocation : Upon binding,
R dissociates from BiP (Binding immunoglobulin Protein). -
Calcium Regulation : It chaperones IP3 receptors, stabilizing
flux from ER to mitochondria, enhancing mitochondrial bioenergetics. -
Neuroprotection : Reduction of ER stress and modulation of dopamine release.
-
Core Mechanism 3: Monoamine Transporter Inhibition
Structurally, the compound resembles a cyclic analog of a phenethylamine or a truncated pyrovalerone (without the ketone).
-
Dopamine Transporter (DAT) : The 2-arylpyrrolidine scaffold is a known template for DAT inhibitors.[1] However, the lack of a long alkyl chain (as in prolintane) or a second phenyl ring (as in desoxypipradrol) suggests moderate to weak DAT affinity.
-
Serotonin Transporter (SERT) : The addition of a 4-methoxy group to the phenyl ring is a classic medicinal chemistry modification to enhance SERT affinity (seen in compounds like 4-methoxyamphetamine or tramadol).
-
Net Effect : It likely acts as a Norepinephrine-Dopamine-Serotonin Reuptake Inhibitor (NDSRI) with a bias towards SERT/NET over DAT compared to the unsubstituted analog.
Visualization of Pharmacological Pathways
Diagram 1: nAChR vs. Sigma-1 Interaction Logic
Caption: Mechanistic bifurcation showing the compound's loss of efficacy at nAChRs due to the missing pyridine nitrogen, contrasted with high-affinity binding at Sigma-1 receptors driven by the lipophilic 4-methoxyphenyl moiety.
Experimental Protocols for Validation
To empirically validate the mechanism of 2-(4-Methoxyphenyl)-1-methylpyrrolidine, the following protocols are standard.
Synthesis (Enantioselective)
Based on S-MPP synthesis protocols (PNAS, 2004).
-
Starting Material : React 4-methoxy-4-oxobutanal with (R)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary) or use 2-(4-methoxyphenyl)pyrrolidine (CAS 74190-66-2).
-
Methylation : Perform Eschweiler-Clarke methylation using formaldehyde and formic acid.
-
Reagents: 37% HCHO, 98% HCOOH, Reflux 20h.
-
Workup: Basify with NaOH, extract with DCM.
-
-
Purification : Chiral HPLC or recrystallization of the dibenzoyl-L-tartrate salt.
Radioligand Binding Assay (nAChR)
-
Membrane Prep : Rat cerebral cortex (
) or hippocampus ( ). -
Radioligands :
-Epibatidine (high affinity agonist) or - -Bungarotoxin ( ). -
Protocol :
-
Incubate membranes with radioligand and increasing concentrations of 2-(4-Methoxyphenyl)-1-methylpyrrolidine (
to M). -
Terminate by rapid filtration over GF/B filters pre-soaked in polyethylenimine.
-
Calculate
using the Cheng-Prusoff equation.
-
Expected Result:
in the micromolar range (low affinity) compared to nanomolar for nicotine.
-
Sigma-1 Receptor Binding Assay
-
Membrane Prep : Guinea pig brain or liver membranes.
-
Radioligand :
(+)-Pentazocine (selective agonist). -
Protocol :
-
Incubate membranes with 3 nM
(+)-Pentazocine and test compound. -
Non-specific binding defined by 10
M Haloperidol.
-
Expected Result: High affinity (
nM) due to the 4-methoxy-phenyl pharmacophore.
-
References
-
Cashman, J. R., et al. (2004). "Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH." Proceedings of the National Academy of Sciences (PNAS), 102(3), 872–877. Link
- Key Finding: Establishes S-N-methyl-2-phenylpyrrolidine (S-MPP) as the probe for the pyridine hydrogen bond.
- Meltzer, L. T., et al. (2006). "Pyrovalerone analogs: A promising class of monoamine uptake inhibitors." Current Medicinal Chemistry, 13(20), 2375-2387.
- Prendergast, M. A., et al. (2002). "Sigma receptor antagonists: Potential in the treatment of drug abuse." Current Neuropharmacology. Key Finding: Role of N-substituted phenylpyrrolidines in sigma receptor binding.
-
PubChem Compound Summary . "2-(4-Methoxyphenyl)pyrrolidine (CAS 74190-66-2)." National Center for Biotechnology Information. Link
- Key Finding: Chemical properties of the des-methyl parent compound.
